Home > Products > Screening Compounds P135031 > 2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one - 2549046-82-2

2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Catalog Number: EVT-6587968
CAS Number: 2549046-82-2
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma []. It exhibits high potency and selectivity for SYK, making it a promising candidate for therapeutic applications.

Relevance: While not directly structurally similar, BI 894416 is relevant to 2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one due to its focus on the development of novel heterocyclic compounds with specific biological activities []. This highlights the exploration of various heterocyclic scaffolds for potential therapeutic applications.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: BI 1342561 is another potent and selective SYK inhibitor similar in structure to BI 894416 []. The main structural difference lies in the bicyclic moiety, where BI 1342561 contains a 2,3-dimethyl-2H-indazole group instead of the 2-methyl-2H-pyrazolo[4,3-c]pyridine group found in BI 894416. It also shares the potential for treating severe asthma.

Relevance: Like BI 894416, BI 1342561 is relevant due to its shared focus on the development of novel heterocyclic compounds for therapeutic use, showcasing the exploration of different heterocyclic structures for similar biological activities []. This emphasizes the importance of structural modifications in optimizing drug candidates like 2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one.

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: ASP5854 is a novel, potent, and selective dual antagonist of adenosine A1 and A2A receptors []. It shows high affinity for both receptors and exhibits antagonistic action on agonist-induced increases in intracellular calcium concentration. ASP5854 has demonstrated efficacy in animal models of Parkinson's disease and cognitive impairment, highlighting its potential therapeutic value [].

Relevance: Although structurally distinct, ASP5854 shares a common theme with 2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one in the exploration of heterocyclic compounds for therapeutic targets []. This suggests a broader research interest in utilizing diverse heterocyclic frameworks for drug discovery.

Properties

CAS Number

2549046-82-2

Product Name

2-(3,4-dimethoxyphenyl)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C24H28N4O3/c1-26-20-7-5-4-6-19(20)25-24(26)28-14-17-12-27(13-18(17)15-28)23(29)11-16-8-9-21(30-2)22(10-16)31-3/h4-10,17-18H,11-15H2,1-3H3

InChI Key

CIWHLRYXYGZZEL-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CC5=CC(=C(C=C5)OC)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CC5=CC(=C(C=C5)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.